molecular formula C4H7NO3 B1293590 N-Formyl-DL-alanine CAS No. 5893-10-7

N-Formyl-DL-alanine

Cat. No.: B1293590
CAS No.: 5893-10-7
M. Wt: 117.1 g/mol
InChI Key: SRBATDDRZARFDZ-UHFFFAOYSA-N
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Description

N-Formyl-DL-alanine (CAS 5893-10-7) is a synthetic, racemic amino acid derivative of significant value in biochemical research. This compound is provided with a high purity of >98.0% and has a molecular formula of C 4 H 7 NO 3 (MW: 117.10). It appears as a white to almost white powder or crystal with a melting point of 145-150 °C. In scientific studies, this compound serves as an important tool for probing the structure and function of amino acid transporters. It has been specifically utilized in recent structure-activity relationship (SAR) studies to investigate the substrate specificity and binding requirements of the sodium-coupled neutral amino acid transporter SNAT2 (SLC38A2) . Research into SNAT2 is critical due to its roles in placental nutrient transport, cell volume regulation, and its implication in various cancers . Furthermore, as an N-formyl amino acid, it is related to a class of molecules that act as potent damage-associated molecular patterns (DAMPs). These molecules are recognized by Formyl Peptide Receptors (FPRs) on immune cells, playing a key role in initiating and modulating inflammatory responses during cell damage or infection . Handling and Storage: This product is air and moisture sensitive. It is recommended to store it in a cool, dark place at room temperature and under an inert gas to ensure stability. Notice: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBATDDRZARFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5893-10-7
Record name N-Formylalanine
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Record name N-formyl-DL-alanine
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Synthetic Methodologies and Mechanistic Insights for N Formyl Dl Alanine

Established Protocols for Laboratory Synthesis of N-Formyl-DL-alanine

Direct Formylation of DL-Alanine utilizing Formic Acid and its Derivatives

Another approach involves the use of aqueous formic acid in toluene, with the water produced during the condensation reaction being removed by a Dean-Stark trap. nih.govscispace.com This method has been shown to be effective for the N-formylation of various amines, including amino acid esters, and offers the advantage of not requiring anhydrous conditions. scispace.com

Reagent SystemConditionsOutcome
Formic AcidRefluxN-Formylation of DL-alanine
Formic Acid / Acetic Anhydride (B1165640)RefluxN-Formylation of DL-alanine
Aqueous 85% Formic Acid / TolueneReflux with Dean-Stark trapSelective N-formylation

N-Formylation of Amino Carboxylic Acids via Formamide-Mediated Reactions

Formamide (B127407) can serve as a formylating agent for the synthesis of N-formyl amino acids. google.com This method involves heating the amino acid, such as alanine (B10760859), in formamide. google.com The reaction is typically conducted at temperatures ranging from 50°C to 120°C, often under an inert atmosphere like nitrogen. google.com For instance, heating a slurry of alanine in formamide at 90°C for 65 minutes resulted in an 80% conversion to N-Formyl-alanine. google.com This process offers a direct route for the N-formylation of amino carboxylic acids and can lead to high product yields. google.com Research has also explored the prebiotic potential of this reaction, demonstrating that N-formylaminonitriles can form from aldehydes and cyanide in formamide, which can then be converted to N-formylated amino acids. nih.govacs.org

ReactantConditionsConversion Rate
Alanine in Formamide90°C, 65 minutes80%
Glycine (B1666218) in Formamide90°C, 30 minutesComplete
Phenylalanine in Formamide90°C, 45 minutes85%

Peroxide-Mediated Decarboxylative C-N Coupling in N-Formylation of Amino Acid Esters and Peptides

A more recent and efficient method for the N-formylation of amino acid esters and peptides involves a peroxide-mediated decarboxylative coupling with glyoxylic acid. chemrxiv.orgchemrxiv.org This approach is notable for being metal-free and producing only water and carbon dioxide as byproducts. chemrxiv.orgchemrxiv.org The reaction can be carried out using hydrogen peroxide (H2O2) for N-substituted amino acid esters, while tert-butyl hydroperoxide (TBHP) is effective for unprotected amino acid esters and oligopeptides. chemrxiv.org For example, the N-formylation of unprotected phenylalanine methyl ester hydrochloride with glyoxylic acid and TBHP, in the presence of sodium acetate (B1210297), yielded the desired product in 67% yield. chemrxiv.org This methodology has been successfully applied to a variety of amino acid derivatives, including those containing a ferrocenyl group, with yields ranging from 61% to 90%. chemrxiv.org

Advanced Synthetic Approaches to this compound and Stereoisomeric Variants

Enantioselective Synthesis Strategies for N-Formyl-L-Alanine and N-Formyl-D-Alanine

The synthesis of the individual stereoisomers, N-Formyl-L-alanine and N-Formyl-D-alanine, requires enantioselective strategies. These methods are crucial for applications where stereochemistry is critical, such as in pharmaceutical development and biochemical studies. One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. renyi.hu Asymmetric phase-transfer catalysis has been utilized for the enantioselective alkylation of achiral Schiff base esters of glycine, which can then be converted to chiral α-amino acids. researchgate.net Another strategy is the enantioselective hydrogenation of prochiral precursors, such as α,β-dehydroamino acid derivatives, using chiral catalysts. researchgate.net Furthermore, N-H insertion reactions of vinyldiazoacetates with carbamates, cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids, have been developed to produce α-alkenyl α-amino acid derivatives with high enantioselectivity. rsc.org

Enzymatic Synthesis and Biocatalytic Pathways for this compound Production

Enzymatic and biocatalytic methods offer a highly specific and environmentally friendly alternative for the synthesis of N-formyl amino acids. wikipedia.org These reactions are catalyzed by enzymes, such as formyltransferases, which can exhibit high stereoselectivity. wikipedia.org For instance, the "Hydantoinase Process" is an enzymatic cascade that can be used for the production of enantiopure α-amino acids. nih.gov This process can be adapted for the synthesis of N-formyl amino acids by employing enzymes like N-succinyl-amino acid racemases and L-carbamoylases that can act on N-formyl substrates. nih.gov Chemo-enzymatic methods combine chemical synthesis steps with enzymatic transformations to produce labeled L-amino acids and their derivatives. d-nb.info For example, a racemic mixture of a labeled amino acid can be synthesized chemically and then resolved into its L- and D-isomers using enzymes. d-nb.info

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of N-formylamino acids often requires careful optimization of reaction conditions to maximize yield and selectivity. acs.org Key parameters that are typically adjusted include the choice of formylating agent, catalyst, solvent, temperature, and reaction time. nih.gov

Common formylating agents include formic acid, often used in conjunction with a dehydrating agent like acetic anhydride, or activated formic acid derivatives. nih.gov The selection of the appropriate catalyst is also critical. While some reactions can proceed without a catalyst, the use of acid, metal, or organic catalysts can significantly improve reaction rates and yields. nih.govkoreascience.kr For instance, the use of solid-supported catalysts can simplify purification processes. researchgate.net

Solvent selection plays a role in reactant solubility and can influence the reaction pathway. In some cases, solvent-free conditions have been shown to be effective, offering a more environmentally friendly approach. nih.gov Temperature is another key variable; while higher temperatures can increase reaction rates, they may also lead to the formation of unwanted byproducts. acs.org Therefore, finding the optimal temperature is a balance between reaction speed and selectivity.

The following table summarizes key parameters that are often optimized in the N-formylation of amines and amino acids to enhance yield and selectivity.

Table 1: Parameters for Optimization of N-Formylation Reactions

ParameterDescriptionPotential Impact on Yield and Selectivity
Formylating Agent The source of the formyl group (e.g., formic acid, acetic formic anhydride, ethyl formate). nih.govresearchgate.netDifferent agents have varying reactivity, which can affect reaction rate and the formation of side products.
Catalyst Substance that increases the reaction rate (e.g., acid catalysts, metal catalysts, organic catalysts). nih.govkoreascience.krThe choice of catalyst can significantly influence reaction time and selectivity for N-formylation over other possible reactions.
Solvent The medium in which the reaction is conducted.Can affect the solubility of reactants and the stability of intermediates, thereby influencing reaction efficiency. Solvent-free conditions can also be employed. nih.gov
Temperature The thermal energy supplied to the reaction.Higher temperatures generally increase reaction rates but can also lead to decreased selectivity and the formation of degradation products. acs.org
Reaction Time The duration of the reaction.Insufficient time can lead to incomplete conversion, while excessive time may result in byproduct formation.
Reactant Ratio The molar ratio of the amine/amino acid to the formylating agent.Optimizing the stoichiometry can maximize the conversion of the starting material and minimize waste.

Elucidation of Reaction Mechanisms in N-Formylation Processes

Understanding the underlying mechanisms of N-formylation is essential for controlling the reaction and minimizing the formation of impurities.

N-formylation of amino acids like DL-alanine can occur in the presence of formic acid, which can be generated from the decomposition of certain excipients, such as reducing sugars. researchgate.netresearchgate.net The reaction mechanism is believed to proceed through the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of formic acid.

In the presence of reducing sugars, an alternative pathway for N-formylation exists. The aldehydic carbon of the reducing sugar can react with the amine to form an intermediate that can subsequently lead to the N-formyl derivative. researchgate.net Isotopic labeling studies have indicated that the primary source of the formyl group can be the C1 position of reducing sugars. researchgate.net The presence of water or moisture can accelerate this degradation pathway. researchgate.net

N-formyl compounds, including this compound, can be formed as impurities in pharmaceutical formulations through the degradation of either the active pharmaceutical ingredient or excipients. researchgate.netresearchgate.net Formic acid, a common degradation product of excipients like polyethylene (B3416737) glycols (PEGs) and polysaccharides, is frequently implicated in the formation of N-formyl impurities. researchgate.netresearchgate.net

The degradation of certain drug substances in the presence of carbohydrates has been shown to yield N-formyl derivatives. researchgate.net This degradation can be a result of a direct reaction with formic acid generated from the decomposition of these carbohydrates. researchgate.netresearchgate.net The presence of an amine functionality, such as in DL-alanine, makes it susceptible to this type of degradation, leading to the formation of the corresponding N-formyl impurity. ahb-global.com

Catalysts and reagents play a pivotal role in facilitating the transfer of a formyl group to an amine. Various types of catalysts have been employed for N-formylation, including acid catalysts, metal catalysts, and organic catalysts. nih.govkoreascience.kr

Acid Catalysts: Acid catalysts, such as melaminetrisulfonic acid, can activate the formylating agent (e.g., formic acid) by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. nih.gov

Metal Catalysts: Metal catalysts, including those based on indium or zinc, can also promote N-formylation. nih.gov These Lewis acids can coordinate to the carbonyl oxygen of the formylating agent, thereby activating it for the reaction with the amine.

Organic Catalysts: Organic catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its ionic liquid derivatives, have been shown to be effective for N-formylation. nih.gov These catalysts are thought to activate the formylating agent through hydrogen bonding, facilitating the nucleophilic attack by the amine. nih.gov

In biochemical systems, formyl transfer is often mediated by enzymes known as formyltransferases. wikipedia.org These enzymes utilize cofactors like N10-formyl-tetrahydrofolate (N10-formyl-THF) as the formyl donor. The reaction typically proceeds via a direct transfer mechanism where the amino group of the substrate attacks the formyl carbon of the cofactor. wikipedia.org

Strategies for Protecting Group Manipulation of the N-Formyl Moiety

Enzymatic methods for the deprotection of N-formyl amino acids offer a mild and selective alternative to chemical methods. researchgate.net Hydrolases, a class of enzymes that catalyze the hydrolysis of chemical bonds, are particularly well-suited for this purpose. unipd.it Among the hydrolases, acylases and esterases have shown promise in the deprotection of N-formyl amino acids. researchgate.net

A screening of various commercially available lipases, acylases, proteases, and esterases revealed that porcine liver esterase and two different acylases were active in the hydrolysis of N-formylalanine. researchgate.net This was a significant finding, as it represented the first example of an esterase being used to deprotect N-formyl amides. researchgate.net

The general mechanism for these enzymatic hydrolyses involves the activation of a water molecule by the enzyme's active site, followed by a nucleophilic attack on the carbonyl carbon of the N-formyl group. This leads to the cleavage of the amide bond and the release of the free amino acid and formic acid. unipd.it The enantioselectivity of these enzymes is a key feature, allowing for the kinetic resolution of racemic mixtures of N-acylated amino acids. researchgate.netresearchgate.net

The following table presents enzymes that have been identified as active in the hydrolysis of N-formylalanine.

Table 2: Enzymes Active in the Hydrolysis of N-Formylalanine

Enzyme ClassSpecific EnzymeSourceKey FindingReference
Esterase Porcine Liver EsterasePorcine LiverFirst reported esterase to deprotect N-formyl amides. researchgate.net
Acylase Acylase IAspergillus melleusActive in the hydrolysis of N-formylalanine. researchgate.net
Acylase AcylasePorcine KidneyActive in the hydrolysis of N-formylalanine. researchgate.net

Chemical Cleavage and Reversal of the N-Formyl Group

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a conventional and straightforward method for the cleavage of the N-formyl group. google.com This reaction typically involves heating the N-formylated amino acid in the presence of a dilute strong acid, such as hydrochloric acid (HCl). google.com The mechanism proceeds via protonation of the formyl group's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate eliminates formic acid and regenerates the protonated amine of the alanine molecule.

The reaction conditions, including acid concentration, temperature, and reaction time, are crucial parameters that significantly influence the efficiency of the de-formylation process while minimizing side reactions like the hydrolysis of peptide bonds in more complex structures. google.com For simple N-formyl amino acids, heating with dilute hydrochloric acid is generally effective. google.com In the context of more sensitive molecules like N-formyl peptide esters, milder conditions such as using methanolic hydrochloric acid at room temperature for an extended period (e.g., 48 hours) are employed to prevent cleavage of the peptide linkage. google.com

Research on related N-formyl compounds has shown that heating in a strong acid with a normality ranging from 0.5 to 3 N at temperatures between 70°C and 150°C can achieve selective de-formylation in a short time, from 15 seconds to 60 minutes. google.com Furthermore, studies on the acid-catalyzed hydrolysis of the formamide linkage in N-acetyl-N'-formyl-L-kynurenineamide have demonstrated that the reaction can be significantly accelerated in frozen dilute hydrochloric acid solutions. nih.gov

Method Reagents & Conditions General Applicability Key Findings
Acid Hydrolysis Dilute HCl, heatSimple N-formyl amino acidsA standard and direct method for de-formylation. google.com
Acidic-Alcoholic Hydrolysis ≤0.5 N HCl in Methanol (B129727), room temp., 48hN-formyl peptidesMilder conditions prevent peptide bond cleavage. google.com
Controlled Acid Hydrolysis 0.5-3 N Strong Acid, 70-150°C, 15s-60minN-formyl peptide estersAllows for rapid and selective de-formylation. google.com
Frozen Solution Hydrolysis Dilute HCl, frozen state (e.g., -7.5°C)Formamide linkagesReaction rate can be significantly accelerated compared to liquid solution. nih.gov
Selective Acidic Cleavage 0.5 N HCl or 33% HBr in Acetic AcidPoly-functionalized moleculesEnables selective removal of the N-formyl group in the presence of other protecting groups. nih.gov

Cleavage with Hydroxylamine (B1172632)

An alternative method for the removal of the N-formyl group, particularly from N-formyl-amino acid esters, involves the use of hydroxylamine (NH₂OH). google.com A patented method describes the reaction of the N-formylated ester with hydroxylamine in an inert liquid medium, where at least 70% of the hydroxylamine is present as a salt of a strong acid, such as hydroxylamine hydrochloride. google.com This approach is designed to avoid major side reactions that can occur with conventional methods, such as the cleavage of the ester or peptide bonds. google.com

The reaction with hydroxylamine hydrochloride is typically carried out in a solvent like methanol at elevated temperatures (e.g., 50-70°C) for several hours. google.com This method has been shown to be effective for a variety of N-formyl-amino acid and peptide esters, yielding the corresponding de-formylated products in good yields. google.com For instance, the de-formylation of N-Formyl-L-phenylalanine methyl ester using hydroxylamine hydrochloride in methanol with sodium acetate resulted in a high yield of the corresponding amino acid ester. google.com

Enzymatic Cleavage

The reversal of the N-formyl group can also be achieved with high specificity under mild conditions using enzymes. A study screening fifteen different commercially available hydrolases (lipases, acylases, proteases, and esterases) for the hydrolysis of N-acetyl and N-formyl protecting groups found that three enzymes were active in hydrolyzing N-formylalanine: porcine liver esterase and two acylases. researchgate.net This was a notable finding as it represented the first instance of an esterase being used to deprotect N-formyl amides. researchgate.net

Acylase I (aminoacylase; N-acylamino-acid amidohydrolase, EC 3.5.1.14) from sources like porcine kidney and Aspergillus species is a well-known biocatalyst for the kinetic resolution of N-acyl-DL-amino acids. harvard.edu These enzymes exhibit high enantioselectivity, hydrolyzing the N-acyl-L-amino acid to the L-amino acid while leaving the N-acyl-D-amino acid unreacted. This allows for the separation of the D- and L-enantiomers. Similarly, N-acyl-D-amino acid amidohydrolases are utilized for the production of D-amino acids from their racemic N-acylated precursors. researchgate.net

Enzyme Source Substrate Specificity Key Findings
Porcine Liver Esterase Porcine LiverN-formylalanineFirst example of an esterase used for N-formyl amide deprotection. researchgate.net
Acylase I Porcine KidneyN-formylalanine, other N-acyl-L-amino acidsDemonstrates activity in hydrolyzing the N-formyl group. researchgate.netharvard.edu
Acylase Aspergillus melleusN-formylalanine, other N-acyl-L-amino acidsShows catalytic activity for the de-formylation of N-formylalanine. researchgate.net

Advanced Analytical and Spectroscopic Characterization of N Formyl Dl Alanine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the in-depth analysis of N-Formyl-DL-alanine, offering a non-destructive means to probe its molecular framework and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in both solution and solid states. meihonglab.comillinois.edu

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each atom within the this compound molecule. The chemical shifts are indicative of the electronic shielding around the nuclei, which is influenced by the surrounding atoms and functional groups.

In ¹H NMR, the formyl proton typically appears as a distinct signal around 8 ppm. The protons attached to the alpha-carbon and the methyl group of the alanine (B10760859) backbone also exhibit characteristic chemical shifts. chemicalbook.comchemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. chemicalbook.comresearchgate.net The carbonyl carbons of the formyl and carboxyl groups, the alpha-carbon, and the methyl carbon each resonate at specific chemical shifts, confirming the N-formylation of the alanine molecule. chemicalbook.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds.

Atom This compound (¹H) N-Formyl-DL-phenylalanine (¹H) chemicalbook.com DL-Alanine (¹H) chemicalbook.com This compound (¹³C) chemicalbook.com DL-Alanine (¹³C) hmdb.ca
Formyl H ~8.0 ppm 8.50-8.41 ppm - - -
α-H ~4.5 ppm 4.9 ppm 3.780 ppm - -
β-CH₃ ~1.4 ppm - 1.481 ppm ~16 ppm 16.9 ppm
Formyl C=O - - - ~163 ppm -
Carboxyl C=O - - - ~175 ppm 176.5 ppm
α-C - - - ~49 ppm 52.4 ppm

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are employed to establish the connectivity between protons and carbons in this compound. mu.ac.inscribd.com These experiments reveal which protons are coupled to each other and which protons are directly attached to which carbons, confirming the structural assignment made from 1D NMR. nih.gov More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range couplings, further solidifying the structural elucidation.

Solid-state NMR (ssNMR) is particularly useful for studying the crystalline forms of this compound. tcichemicals.com This technique can provide information about the molecular conformation and packing in the solid state, which may differ from its structure in solution. meihonglab.com ssNMR can also be used to determine the number of distinct molecules in the asymmetric unit of the crystal and to probe intermolecular interactions. researchgate.netosti.gov

In the IR spectrum, characteristic absorption bands for the N-H stretch, C-H stretch, and the carbonyl (C=O) stretches of both the formyl and carboxyl groups are observed. The formyl C=O stretch is typically found in the region of 1680–1700 cm⁻¹.

Table 2: Key Vibrational Frequencies for Alanine Derivatives.

Functional Group Approximate Wavenumber (cm⁻¹) Technique
N-H Stretch 3300-3500 IR
C-H Stretch 2850-3000 IR/Raman
Formyl C=O Stretch 1680-1700 IR
Carboxyl C=O Stretch 1700-1730 IR
N-H Bend 1500-1600 IR
C-H Bend 1350-1480 IR/Raman

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. illinois.edu The absorption of UV or visible light excites electrons from lower to higher energy orbitals. While simple amino acids like alanine show limited UV absorption, the introduction of the formyl group can influence the electronic spectrum. acs.orgresearchgate.net Studies on similar N-formylated compounds suggest that electronic transitions, such as n→π* transitions associated with the carbonyl groups, can be observed. researchsquare.com

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also be used to characterize this compound. The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are sensitive to the molecular structure and its environment. However, detailed fluorescence studies specifically on this compound are not extensively reported in the provided context. nih.gov

Table 3: Mentioned Compounds.

Compound Name
This compound
N-Formyl-L-alanine
N-Formyl-DL-phenylalanine
DL-Alanine
L-Alanine
N-formyl-DL-alpha-amino butyric acid
N-formyl-[U-13C,15N]-Met-Leu-Phe-OH
N-Formyl-N-hydroxy-L-alanine
N-formyl-DL-methionine
Silver nitrate
N-formylkynurenine
Kynurenine (B1673888)
Myoglobin
hSOD1
bSOD1
Rose bengal
N-bromosuccinimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Chromatographic Methods for Separation, Purification, and Quantification

Chromatography is an indispensable tool for the analysis of this compound, enabling its separation from reaction mixtures, its purification to a high degree, and its quantification in various matrices. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be routine purity assessment, preparative scale purification, or the critical resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. In RP-HPLC, the compound is separated on a nonpolar stationary phase (typically C8 or C18) using a polar mobile phase, usually consisting of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol).

For analytical purposes, HPLC provides rapid and reproducible assessments of purity, with detection commonly achieved using a UV detector, as the amide bond exhibits absorbance at low wavelengths (~210-220 nm). The method can be optimized to separate this compound from starting materials like DL-alanine, reagents, and potential by-products.

Preparative HPLC utilizes the same separation principles but on a larger scale, employing wider columns and higher flow rates to isolate gram-level quantities of the compound with high purity (>98%). google.com This is crucial for obtaining material suitable for further research, such as enzymatic assays or structural studies.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Analytical HPLC Preparative HPLC
Column C18, 4.6 x 250 mm, 5 µm C18, 21.2 x 250 mm, 10 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile A: WaterB: Methanol (B129727)
Gradient 5% B to 95% B over 20 min Isocratic or shallow gradient
Flow Rate 1.0 mL/min 15-20 mL/min
Detection UV at 214 nm UV at 220 nm

| Purpose | Purity check, quantification | Bulk purification |

Chiral Chromatography for Enantiomeric Purity Assessment and Resolution

Since this compound is a racemic mixture, containing both N-Formyl-D-alanine and N-Formyl-L-alanine, chiral chromatography is essential for separating these enantiomers. This separation is critical for studies where stereochemistry is a factor, such as in pharmacology or enzymology. The resolution is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The N-formyl group serves as a protecting group for the amine, which can influence the chiral recognition mechanism. spcmc.ac.in While some studies suggest that the formyl group may impair separation on certain CSPs compared to bulkier protecting groups like benzoyl or Fmoc, successful resolutions are achievable with the appropriate choice of column and mobile phase. tandfonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. mst.edu

Alternatively, resolution can be achieved by derivatizing the racemic mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. chemistrydocs.com However, the direct method using a CSP is often preferred for its simplicity.

Table 2: Representative Chiral HPLC Separation Data for N-Formyl Amino Acids

Analyte Chiral Stationary Phase (CSP) Mobile Phase Separation Factor (α) Reference
N-Formyl-valine Ristocetin A 10 mM Ammonium Acetate (B1210297) in MeOH/H₂O 1.81 mst.edu
N-Formyl-methionine Ristocetin A 10 mM Ammonium Acetate in MeOH/H₂O 1.92 mst.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity Profiling

Gas Chromatography (GC) is a high-resolution separation technique, but it is limited to thermally stable and volatile compounds. This compound, being an amino acid derivative, is non-volatile and would decompose at the high temperatures of a GC injector. thermofisher.com Therefore, chemical derivatization is required to convert it into a volatile species suitable for GC-MS analysis.

The derivatization process typically targets the polar carboxylic acid group. A common approach is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. greyhoundchrom.com For instance, reacting this compound with a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA) would yield its TBDMS ester. nih.gov

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatogram provides a purity profile, separating the main derivative from any volatile impurities or side-products from the derivatization reaction. The coupled mass spectrometer then provides mass information for each eluting peak, confirming the identity of the derivative and characterizing impurities.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to elucidate its structure through fragmentation analysis. The molecular formula of this compound is C₄H₇NO₃, corresponding to a monoisotopic mass of approximately 117.04 Da. cookechem.com

Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule is typically observed as a protonated species, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 118. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion by collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is guided by the cleavage of its most labile bonds.

Key fragmentation pathways for protonated this compound include:

Loss of Water: A neutral loss of H₂O from the carboxylic acid group, resulting in a fragment ion [M+H - H₂O]⁺. nih.gov

Loss of Carbon Monoxide: Following dehydration, a subsequent loss of CO can occur, yielding an ion at [M+H - H₂O - CO]⁺. nih.gov

Cleavage of the Amide Bond: Scission of the N-C bond or the formyl C-N bond can occur.

Formation of an Imine Fragment: A characteristic cleavage for N-acylated amines can lead to the formation of an iminium ion. researchgate.net

Table 3: Predicted Key Mass Spectral Fragments for this compound ([M+H]⁺ = m/z 118.05)

m/z (Predicted) Ion Identity Description
118.05 [M+H]⁺ Protonated molecular ion
100.04 [M+H - H₂O]⁺ Loss of water from the carboxylic acid
90.06 [M+H - CO]⁺ Loss of carbon monoxide (less common directly)
72.03 [M+H - H₂O - CO]⁺ Sequential loss of water and carbon monoxide
74.06 [CH₃CH=NH₂]⁺ + COOH Fragment corresponding to the alanine backbone

X-ray Crystallography for this compound Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, torsional angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack in the crystal lattice and details the intermolecular interactions, such as hydrogen bonds, that stabilize the structure.

While a specific public crystal structure for this compound was not identified, analysis of closely related structures, such as N-formyl-L-alanyl-L-aspartic acid, provides significant insight into the expected structural features. capes.gov.br In such a structure, the formyl group and the peptide bond are typically found to be trans and planar. The crystal packing is dominated by a network of hydrogen bonds involving the carboxylic acid group (acting as both a donor and acceptor) and the N-H group of the amide linkage.

A crystallographic analysis of this compound would determine these features precisely and would also reveal how the D- and L-enantiomers co-crystallize within the unit cell of the racemate.

Table 4: Representative Crystallographic Data Obtainable for an N-Acyl Amino Acid (Data based on a related N-acyl peptide structure for illustration) capes.gov.br

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Orthorhombic
Space Group The specific symmetry group of the crystal. P2₁2₁2₁
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 13.6 Å, b = 8.6 Å, c = 9.6 Å
Molecules per Unit Cell (Z) The number of molecules in one unit cell. 4
Hydrogen Bonding Key intermolecular interactions stabilizing the crystal. e.g., Carboxyl OH to Amide C=O (O-H···O)

| Conformation | Torsional angles defining the molecular shape. | e.g., ω (peptide bond) angle near 180° |

Computational Chemistry and Theoretical Studies on N Formyl Dl Alanine Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations serve as a powerful tool to investigate the electronic structure, stability, and bonding of molecules. High-level theoretical models are employed to predict molecular geometries and energies with remarkable accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying peptide models due to its balance of accuracy and computational cost. Theoretical conformational analyses of N-formyl-alanine dipeptide analogs, such as N-formyl-L-serine-L-alanine-NH₂ and its D-enantiomer, have been extensively performed using DFT. nih.govnih.gov These studies often employ hybrid functionals like B3LYP and M06-2X, combined with Pople-style basis sets such as 6-311+G(d,p), to optimize the geometries of all possible conformations. nih.govnih.gov

In a comprehensive study of an N-formyl-serine-alanine-NH₂ dipeptide model, researchers investigated a total of 243 possible conformations. nih.govnih.gov The calculations revealed that only a fraction of these (87 to 91) were stable conformers, while the rest migrated to more stable geometries upon optimization. nih.govnih.govresearchsquare.com This migration pattern suggests that the more stable forms of the dipeptide feature specific configurations, such as βL, γD, and γL for the first residue (serine) and γL and γD for the second (alanine). nih.govnih.gov The investigation into side-chain–backbone interactions showed that the most stable conformers often reside in the β-turn region of the Ramachandran map. nih.govnih.gov Frequency calculations are typically performed at the same level of theory to confirm that the optimized structures are true local minima on the potential energy surface, indicated by the absence of imaginary frequencies. researchsquare.com

Table 1: Summary of DFT Methods Used in Conformational Analysis of N-Formyl-Alanine Analogs

Study Focus Functionals Used Basis Set Key Findings Citations
Conformational Analysis of N-formyl-L-serine-L-alanine-NH₂ B3LYP, M06-2X 6-311+G(d,p) Identified 87 stable conformers out of 243 possibilities; most stable conformer is in the β-turn region. nih.gov
Conformational Analysis of N-formyl-D-serine-D-alanine-NH₂ B3LYP, B3LYP-D3, M06-2X 6-311+G(d,p) Located 87 stable conformers; the most stable, γD–γL, adopts a β-turn conformation with three hydrogen bonds. nih.gov
General Spectroscopic and Structural Analysis of N-formyl-DL-alpha-aminobutyric acid B3LYP, B3PW91 6-31++G(d,p), 6-311++G(d,p) Determined structural parameters, vibrational frequencies, and electronic properties. researchgate.net

Ab initio molecular orbital methods are foundational computational techniques that solve the electronic Schrödinger equation without empirical parameters. These methods, while often more computationally demanding than DFT, can provide very high accuracy. For peptide systems, methods like Hartree-Fock (HF) theory with various basis sets (e.g., 3-21G, 4-21G, 6-21G, 6-31G) have been used for geometry optimization and conformational analysis. uwosh.eduresearchgate.net

Studies on model dipeptides like N-acetyl N'-methyl serine amide have utilized ab initio gradient procedures to determine molecular structures across different regions of the conformational space. researchgate.net The results from these calculations allow for the construction of local geometry maps, which describe how bond distances and angles change with conformation. researchgate.net Comparisons of ab initio results with those from molecular mechanics and semi-empirical methods have shown that while optimized geometries can be comparable, the relative energies of conformers can vary substantially between methods. u-szeged.hu Therefore, high-level ab initio calculations are often used as a benchmark to validate the performance of other, more computationally efficient methods. u-szeged.hu

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. kg.ac.rswiley-vch.de This analysis is not limited to conventional chemical bonds but can also characterize weaker interactions, such as hydrogen bonds. wiley-vch.de QTAIM is based on analyzing the topology of the electron density, ρ(r), where critical points in the density gradient (∇ρ) reveal the locations of atomic nuclei (attractors) and bond paths. kg.ac.rswiley-vch.de

In the study of N-formyl-alanine dipeptide analogs, QTAIM has been instrumental in analyzing and characterizing the nature of intramolecular hydrogen bonds (IHBs). nih.govnih.govresearchsquare.com To perform this analysis, the wave functions are typically generated at the same DFT level used for geometry optimization (e.g., B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p)). nih.govresearchsquare.com The analysis can identify bond paths and bond critical points between a hydrogen atom and an acceptor atom, providing quantitative evidence of a hydrogen bond. For instance, QTAIM analysis of the most stable β-turn conformers of an N-formyl-serine-alanine dipeptide revealed the presence of multiple hydrogen bonds, which contribute to their stability. nih.govnih.gov This quantitative approach allows researchers to understand the electronic basis for the conformational preferences observed in these molecules. acs.org

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide detailed information about specific stable conformations, molecular dynamics (MD) simulations explore the dynamic behavior of molecules over time. This allows for a broader analysis of the conformational landscape and the transitions between different states.

Alanine (B10760859) dipeptide and its mimetics are classic systems for studying protein conformational preferences. rsc.orgcp2k.org The conformational space of these molecules is typically visualized using a Ramachandran plot, which maps the potential energy as a function of the backbone dihedral angles Φ (C-N-Cα-C) and Ψ (N-Cα-C-N). cp2k.orgresearchgate.net

MD simulations of alanine dipeptide mimetics, using both physics-based force fields (like Amber and CHARMM) and simplified hard-sphere models, have been performed to evaluate the intrinsic propensity for forming α-helical or β-sheet structures. rsc.orgyale.edu These simulations show that the molecule can sample several long-lived conformational states. cp2k.org The results indicate that β-sheet-like conformations are often more probable than α-helical structures in small, isolated peptides. yale.edu The Ramachandran plot generated from these simulations highlights the allowed and favored regions, such as the β-strand (extended), polyproline II (PII), and right-handed α-helical (αR) conformations. rsc.org These theoretical plots can be compared with data derived from high-resolution protein crystal structures to understand the influence of the local environment on conformational preferences. researchgate.netyale.edu

Table 2: Key Conformational Regions for Alanine Dipeptide Analogs from Ramachandran Plot Analysis

Conformational Region Typical Φ Angle Range Typical Ψ Angle Range Description Citations
β-sheet / Extended (C5) -180° to -60° +90° to +180° Extended backbone conformation, forms the basis of β-sheets. rsc.orgyale.edu
Polyproline II (PII) -90° to -60° +120° to +180° A left-handed helical structure common in unfolded proteins. rsc.org
Right-handed α-helix (αR) -90° to -45° -60° to -30° The canonical right-handed helical conformation found in proteins. rsc.orgyale.edu
Left-handed α-helix (αL) +45° to +90° +30° to +60° A less common, sterically constrained helical conformation. rsc.org

Hydrogen bonds are critical interactions that stabilize specific peptide conformations and mediate interactions between molecules. Computational studies provide detailed insights into both intramolecular and intermolecular hydrogen bonding networks.

Intramolecular hydrogen bonds (IHBs) are crucial for stabilizing secondary structures like β-turns in N-formyl-alanine analogs. nih.govresearchsquare.com The side-chain hydroxyl group in a serine residue, for example, can form IHBs with the peptide backbone, strongly coupling the side-chain and backbone conformations. researchgate.net Studies combining DFT and QTAIM have confirmed that the most stable conformers of N-formyl-serine-alanine dipeptides are stabilized by as many as three IHBs. nih.govnih.gov

Intermolecular hydrogen bonding is also a defining feature of how these molecules behave in condensed phases. Crystal structure analysis of related N-formyl peptides, such as N-formyl-L-alanyl-L-aspartic acid, reveals short intermolecular hydrogen bonds. nih.gov A characteristic interaction occurs between the C-terminal carboxyl OH group and the N-acyl oxygen, a feature observed in many N-acyl peptides. nih.gov In solution, amino groups act as strong proton acceptors in hydrogen bonds, often overriding other factors in determining interaction strength. psu.edu These intermolecular interactions are fundamental to the self-assembly and crystal packing of these molecules.

Theoretical Modeling of Reaction Mechanisms and Degradation Pathways

Computational chemistry provides powerful tools for elucidating the potential reaction mechanisms and degradation pathways of N-Formyl-DL-alanine. Theoretical modeling allows for the investigation of reaction energetics and the identification of transient intermediates that may be difficult to observe experimentally.

The degradation of this compound can be conceptualized through several potential pathways, informed by studies on similar molecules and functional groups. researchgate.net The formyl group is a key site for chemical transformation. One common degradation pathway for N-formyl compounds involves hydrolysis, which would lead to the formation of DL-alanine and formic acid. Computational models can simulate this process, determining the energy barriers for acid- or base-catalyzed hydrolysis mechanisms.

Furthermore, the degradation pathways for N-formylated secondary amines in pharmaceutical contexts have been documented, often involving reactive impurities like formic acid or aldehydes from excipients. researchgate.net Theoretical studies can model the reaction between this compound and such impurities to predict potential degradation products. For instance, the reaction with formic acid could be investigated to understand potential transamidation or other side reactions. researchgate.net

Oxidative and reductive pathways are also plausible degradation routes for this compound.

Oxidation: Theoretical studies can model the reaction with various oxidizing agents. For example, mechanisms involving the oxidation of the alanine backbone or the formyl group can be explored. Computational studies on the oxidation of tryptophan to N-formylkynurenine have proposed intermediates like dioxetanes and pathways such as the Criegee-type rearrangement, which could serve as models for understanding the potential oxidation of this compound. bham.ac.uk

Reduction: The reduction of the carboxylic acid or the formyl group can be modeled computationally using various reducing agents. These models would predict the most likely products and the energetic feasibility of these transformations.

Substitution reactions, where the formyl group is replaced by other functional groups, represent another class of reactions that can be modeled theoretically to understand the compound's chemical reactivity.

A summary of potential, theoretically modeled degradation pathways is presented below.

PathwayPotential ReactantsPredicted ProductsComputational Approach
Hydrolysis Water (acid/base catalyst)DL-alanine, Formic acidDensity Functional Theory (DFT) to calculate reaction energy barriers.
Oxidation Oxidizing agents (e.g., peroxides)Oxidized alanine derivativesModeling of intermediates (e.g., hydroperoxy, dioxetane) and transition states. bham.ac.uk
Reduction Reducing agents (e.g., hydrides)Formyl-alaninol, AlanineCalculation of reaction enthalpies and activation energies.
Formyl Group Transfer Amines, AlcoholsN-acylated productsQuantum Mechanics (QM) methods to model transition states.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict the spectroscopic properties of molecules like this compound, aiding in their structural characterization and analysis.

Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of a molecule is determined by its fundamental modes of vibration. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), are highly effective for predicting these frequencies. researchgate.netkallipos.gr Methods like B3LYP and B3PW91, combined with Pople-style basis sets such as 6-31++G(d,p) or 6-311++G(d,p), are commonly employed for geometry optimization and frequency calculations. researchgate.net The absence of imaginary frequencies in the calculated results confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. researchsquare.com These calculations yield a set of vibrational modes and their corresponding frequencies, which can be compared with experimental FTIR and FTRaman spectra to assign the observed bands to specific molecular motions, such as C-H stretching, C=O bending, and N-H vibrations. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. mdpi.com In silico methods can predict NMR chemical shifts (¹H, ¹³C, ¹⁵N) with increasing accuracy, providing valuable support for experimental data analysis. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netmpbou.edu.in The accuracy of these predictions depends on several factors, including the level of theory, the basis set, and the proper consideration of the molecule's conformational flexibility and solvent effects. nih.gov For flexible molecules, it is often necessary to perform a conformational search, calculate the chemical shifts for each stable conformer, and then obtain a Boltzmann-averaged value for comparison with experimental spectra. nih.gov More recent approaches also leverage machine learning models, trained on large datasets of experimental and/or DFT-calculated shifts, to provide rapid and accurate predictions. mdpi.comuu.nl

ParameterComputational MethodBasis Set (Typical)Key Considerations
Vibrational Frequencies DFT (e.g., B3LYP, B3PW91) researchgate.net6-311++G(d,p) researchgate.netHarmonic frequency calculation, scaling factors.
NMR Chemical Shifts DFT with GIAO method researchgate.netmpbou.edu.in6-311+G(d,p) researchsquare.comBoltzmann averaging of conformers, solvent modeling (PCM). researchsquare.comnih.gov
NMR Chemical Shifts Machine Learning (ML) Models mdpi.comN/ATraining dataset quality, model architecture (e.g., GNN). mdpi.com

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology for understanding how a molecule's chemical structure relates to its biological activity. nih.gov Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for exploring these relationships. nih.govnih.gov

For this compound, computational SAR studies can be employed to understand its interaction with biological targets like enzymes or transporters. semanticscholar.org A notable example is the investigation of the structural requirements for binding to the sodium-coupled neutral amino acid transporter SNAT2 (SLC38A2). semanticscholar.org In such a study, this compound is used as one of several amino acid analogs to probe the substrate binding pocket. semanticscholar.org

The process typically involves:

Defining a Molecular Library: A set of analogs, including this compound, with systematic variations in structure (e.g., modifications to the amino group, carboxyl group, or side chain) is selected. semanticscholar.org

Biological Testing: The activity of each analog is measured experimentally, for example, by its ability to inhibit the transport of a known substrate. semanticscholar.org

Computational Modeling:

Molecular Docking: A 3D model of the target protein (obtained via crystallography or homology modeling) is used to predict the binding pose of each analog. nih.gov This helps to visualize key interactions (e.g., hydrogen bonds, steric clashes) that contribute to or detract from binding affinity.

QSAR Analysis: Mathematical models are built to correlate calculated molecular descriptors (e.g., steric, electronic, hydrophobic properties) of the analogs with their measured biological activity.

In the case of the SNAT2 transporter study, this compound was tested for its ability to inhibit glycine (B1666218) uptake. semanticscholar.org The results from such studies help to build a pharmacophore model, which defines the essential structural features required for a molecule to bind to and be transported by SNAT2. semanticscholar.org The formylation of the amino group in this compound critically alters its hydrogen bonding capability and charge state compared to DL-alanine, providing specific insights into the importance of the free amino group for transporter recognition. semanticscholar.org

CompoundModification from AlanineRole in SAR StudyImplication for Target Binding (SNAT2)
DL-Alanine Reference compoundBaseline substrateEstablishes benchmark for binding and transport.
This compound Formylation of α-amino groupProbe for amino group requirementTests the necessity of a primary amine and its positive charge for recognition. semanticscholar.org
L-Alanine ethyl ester Esterification of carboxyl groupProbe for carboxyl group requirementInvestigates the importance of the negatively charged carboxylate for interaction. semanticscholar.org

These computational and experimental SAR studies are crucial for designing novel, potent, and selective ligands for biological targets and for understanding the fundamental principles of molecular recognition. nih.govsemanticscholar.org

Biochemical Roles and Metabolic Pathways Involving N Formyl Dl Alanine

Enzymatic Regulation and Biotransformations of N-Formyl-DL-alanine

The biological activity and metabolic integration of this compound are controlled by enzymes that catalyze its formation and, more critically, its degradation through deformylation.

The removal of the formyl group from N-formylated amino acids is a hydrolytic process catalyzed by a class of enzymes known as amidohydrolases or acylases. nih.govresearchgate.net One such enzyme identified in mammals is N-acylase IA (also known as Nα-acyl-l-amino acid amidohydrolase, EC 3.5.1.14). acs.org This enzyme hydrolyzes the amide bond between the formyl group and the amino acid, releasing formic acid and the free amino acid. acs.org

Research on enzymes from the rat intestinal mucosal layer identified a two-step process for degrading chemotactic N-formyl peptides. First, an α-N-acylpeptide hydrolase removes the N-terminal N-formyl amino acid (like N-formylmethionine) from the peptide. Subsequently, N-acylase IA hydrolyzes the released N-formyl amino acid into formate (B1220265) and the corresponding amino acid. acs.org This sequential action serves as a protective mechanism to degrade and inactivate bacterial signals that could otherwise lead to unwanted inflammation. acs.org

In bacteria, a different set of enzymes, such as N-acetylmuramyl-L-alanine amidases (MurNAc-LAA), are crucial for cell wall remodeling. wikipedia.orgebi.ac.uk These enzymes hydrolyze the amide bond linking N-acetylmuramic acid and L-alanine residues in peptidoglycan, playing a vital role in cell separation during division. wikipedia.orgnih.govnih.gov While their primary substrate is a complex glycopeptide, they are a key example of enzymes that break amide bonds connected to L-alanine in a biological context. uniprot.org

Enzymes that process N-acylated amino acids often exhibit a degree of substrate specificity. Acylase I (EC 3.5.1.14) is known for its broad applicability in hydrolyzing various N-acyl-L-amino acids, showing nearly absolute enantioselectivity for the L-isomer. researchgate.net This makes it a valuable biocatalyst for the resolution of racemic mixtures of amino acids. Its activity is, however, dependent on the nature of both the acyl group and the amino acid side chain. researchgate.netresearchgate.net

SubstrateEnzymeKM (mM)kcat (s-1)kcat/KM (M-1s-1)Source
N-formylmethionineN-acylase IA (rat)3.17.92550 acs.org

Table 1: Kinetic parameters of N-acylase IA with N-formylmethionine. KM (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.

This data indicates that N-acylase IA can efficiently process N-formylated amino acids. It is expected that the enzyme would also act on N-Formyl-L-alanine, although the specific KM and kcat values may differ based on the smaller, non-polar side chain of alanine (B10760859) compared to methionine. The strict stereospecificity of Acylase I for L-amino acids suggests it would have little to no activity on N-Formyl-D-alanine. researchgate.net The metabolism of N-Formyl-D-alanine in mammals is less clear, though D-amino acids can be processed by D-amino acid oxidase in the kidney. nih.gov

Interaction with Formyl Peptide Receptors (FPRs) and Signal Transduction

N-formylated peptides, including structures analogous to this compound, are recognized by a specific class of pattern recognition receptors known as Formyl Peptide Receptors (FPRs). frontiersin.orgnih.gov These receptors are part of the G protein-coupled receptor (GPCR) family and are crucial components of the innate immune system. frontiersin.orgwikipedia.org In humans, there are three main types of FPRs: FPR1, FPR2, and FPR3. wikipedia.org

Binding Affinity and Ligand Recognition Mechanisms of N-Formylated Peptides (e.g., fMLF)

FPRs are characterized by their ability to bind N-formylated peptides, which are typically released by bacteria or from damaged mitochondria. nih.gov The prototypical N-formylated peptide, N-formylmethionyl-leucyl-phenylalanine (fMLF), binds to FPR1 with high affinity. frontiersin.orgnih.gov The N-formyl group is a key determinant for optimal interaction with FPR1 and FPR2. nih.gov

The binding affinity of N-formylated peptides to FPRs can vary depending on the specific receptor and the peptide's structure. FPR1 is generally considered a high-affinity receptor for many N-formylated peptides, while FPR2 often acts as a low-affinity receptor for the same ligands. nih.gov However, FPR2 can exhibit high affinity for N-formylated peptides with specific characteristics, such as longer chain length and positive charges at the C-terminus. nih.gov The recognition mechanism involves interactions between the N-formyl group of the ligand and specific residues within the receptor's binding pocket. wikipedia.org

ReceptorPrototypical Ligand(s)General Affinity for N-Formylated Peptides
FPR1 fMLFHigh
FPR2 Lipoxin A4, Serum amyloid A, certain N-formylated peptidesLow to High (ligand-dependent)
FPR3 F2LDoes not typically bind fMLF

Downstream Signaling Pathways and Cellular Responses Triggered by FPR Activation

Upon ligand binding, FPRs undergo a conformational change, leading to the activation of intracellular signaling cascades. frontiersin.org As G protein-coupled receptors, FPRs are primarily coupled to inhibitory G-proteins (Gi). frontiersin.orgnih.gov Activation of FPRs triggers the dissociation of the G-protein into its α and βγ subunits, which in turn initiate several downstream signaling pathways. frontiersin.org

Key signaling pathways activated by FPRs include:

Phospholipase C (PLC) activation : This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. wikipedia.orgnih.gov

Phosphoinositide 3-kinase (PI3K)/Akt pathway : This pathway is involved in cell survival and proliferation. nih.gov

Mitogen-activated protein kinase (MAPK) pathway : This includes the activation of ERK, JNK, and p38 MAPK, which regulate various cellular processes such as gene expression and cell migration. nih.govresearchgate.net

These signaling events culminate in a range of cellular responses, including chemotaxis (directed cell migration), degranulation, superoxide production, and the release of inflammatory mediators. frontiersin.orgnih.gov

Implications in Innate Immunity, Inflammation, and Host Defense Mechanisms

The interaction between N-formylated peptides and FPRs is a cornerstone of the innate immune response to bacterial infections and tissue damage. nih.gov FPRs on phagocytic leukocytes, such as neutrophils and macrophages, recognize N-formylated peptides as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). nih.gov

This recognition triggers the recruitment of these immune cells to the site of infection or injury, a process known as chemotaxis. nih.gov Once at the site, the activated leukocytes can engulf and destroy pathogens, clear cellular debris, and release cytokines and other inflammatory mediators to orchestrate a broader immune response. nih.gov Therefore, the FPR signaling axis plays a critical role in the initiation and propagation of the inflammatory response, which is essential for host defense. nih.gov

Role in Protein and Peptide Biosynthesis and Post-Translational Modifications

Significance of N-Formylation in Bacterial Protein Initiation

In bacteria, the initiation of protein synthesis is a highly regulated process that begins with a specific, modified amino acid: N-formylmethionine (fMet). asm.orgmicrobialcell.commicrobialcell.com All nascent polypeptide chains in bacteria are synthesized with fMet at their N-terminus. microbialcell.com This process involves the enzymatic formylation of methionine that is already attached to a specialized initiator tRNA, known as tRNAfMet. An enzyme called methionyl-tRNA transformylase (MTF) catalyzes the transfer of a formyl group from N¹⁰-formyltetrahydrofolate to the amino group of the methionine. asm.org

The N-formylation of the initial methionine has several crucial functions:

Selective Binding to Initiation Factors : The formyl group on fMet-tRNAfMet is a key recognition element for the initiation factor IF2. asm.orgmicrobialcell.com This interaction is crucial for the correct assembly of the translation initiation complex on the small (30S) ribosomal subunit and ensures that protein synthesis begins at the appropriate start codon (usually AUG). asm.org

Prevention of Elongation : The formylated amino group mimics the structure of a peptide bond. This blocks fMet-tRNAfMet from binding to the elongation factor EF-Tu (EF1A in eukaryotes), thereby preventing its incorrect entry into the ribosome during the elongation phase of protein synthesis. asm.org

Ensuring Correct Reading Frame : By ensuring that translation starts only at the designated initiation site with the specialized fMet-tRNAfMet, N-formylation plays a vital role in maintaining the correct reading frame of the messenger RNA (mRNA).

While this formylation is critical for efficient protein synthesis, it is not strictly essential for the viability of all bacteria under all conditions. asm.orgmicrobialcell.com For instance, E. coli mutants that lack the formyltransferase enzyme are viable but exhibit severe growth defects. asm.orgmicrobialcell.com After synthesis begins, the formyl group is often removed from the nascent polypeptide by the enzyme peptide deformylase (PDF). microbialcell.comnih.gov Subsequently, the methionine itself may also be cleaved off by methionine aminopeptidase (B13392206). microbialcell.com Recent research also suggests that the N-terminal fMet can act as a degradation signal (degron), playing a role in the quality control of newly synthesized proteins. microbialcell.commicrobialcell.com

Table 1: Key Components in Bacterial Protein Initiation
ComponentFunctionSignificance of N-Formylation
N-formylmethionine (fMet)The initiating amino acid in bacterial protein synthesis. microbialcell.comThe formyl group is the key structural feature.
Methionyl-tRNA transformylase (MTF)Enzyme that transfers a formyl group to Met-tRNAfMet. asm.orgDirectly responsible for the N-formylation step.
Initiation Factor 2 (IF2)A G-protein that binds to fMet-tRNAfMet and guides it to the ribosome. asm.orgBinding is strongly dependent on the formylation of the methionine. asm.org
Peptide Deformylase (PDF)Enzyme that removes the formyl group from the N-terminus of nascent proteins. microbialcell.comReverses the N-formylation after initiation.

Chemotactic Properties of N-Formylated Peptides and their Biological Impact

Bacteria constantly shed small molecules as byproducts of their metabolism and protein turnover. Among these are short peptides that retain the N-formyl group at their N-terminus. The mammalian immune system has evolved to recognize these N-formylated peptides as potent chemoattractants, signaling the presence of a bacterial infection. scienceopen.comwikipedia.orgnih.gov This recognition is a fundamental aspect of the innate immune response.

N-formylated peptides are recognized by a specific class of G-protein coupled receptors on the surface of phagocytic leukocytes, particularly neutrophils. scienceopen.comnih.gov These receptors are known as Formyl Peptide Receptors (FPRs). scienceopen.com The prototypical and most potent of these peptides is N-formyl-methionyl-leucyl-phenylalanine (fMLF or fMLP). scienceopen.comwikipedia.org

The binding of N-formylated peptides to FPRs on neutrophils triggers a cascade of intracellular signaling events, leading to a range of pro-inflammatory responses:

Chemotaxis : The primary response is the directed migration of neutrophils toward the increasing concentration gradient of the N-formylated peptides, guiding them to the site of infection. scienceopen.comwikipedia.org

Degranulation : Neutrophils release the contents of their granules, which contain enzymes and antimicrobial proteins that can kill pathogens.

Oxidative Burst : The activation of NADPH oxidase leads to the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which are highly effective at killing bacteria. nih.gov

Calcium Influx : Binding to the receptor induces an influx of calcium ions (Ca²⁺) into the cell, an important secondary messenger in cellular activation. scienceopen.com

Table 2: Biological Impact of N-Formylated Peptides
Biological ResponseDescriptionReceptor Family Involved
ChemotaxisDirected migration of immune cells (e.g., neutrophils) to the source of the peptides. scienceopen.comwikipedia.orgFormyl Peptide Receptors (FPRs)
Oxidative BurstProduction of reactive oxygen species (ROS) to kill pathogens. nih.govFormyl Peptide Receptors (FPRs)
DegranulationRelease of antimicrobial enzymes and proteins from intracellular granules.Formyl Peptide Receptors (FPRs)
InflammationGeneral recruitment and activation of immune cells at the site of infection.Formyl Peptide Receptors (FPRs)

Applications and Future Directions in N Formyl Dl Alanine Research

Utilization in Organic Synthesis and Pharmaceutical Chemistry

In the realms of organic synthesis and pharmaceutical chemistry, N-Formyl-DL-alanine serves as a valuable building block and intermediate. The formyl group provides a temporary modification to the amino group of alanine (B10760859), influencing its reactivity and allowing for controlled chemical transformations.

A primary application of this compound is in peptide synthesis, where the N-formyl group acts as a protecting group for the amine functionality of alanine. peptide.com Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the N-terminus while the C-terminus is being coupled with another amino acid. iris-biotech.de The formyl group is advantageous because it can be selectively removed under mild acidic or specific basic conditions, which helps in preserving the integrity of the growing peptide chain. acs.org

This characteristic is particularly useful in the construction of peptide libraries, which are large collections of different peptides used in drug discovery and other biological research. acs.org The ability to control the deprotection of the formyl group allows for the systematic and efficient synthesis of a diverse range of peptides. While the formyl group has been shown to be effective, particularly in preventing side reactions with amino acids like tryptophan, its stability can be limited under certain experimental conditions, which is a consideration in its application. acs.orgnih.gov

The synthesis of N-formylamino acids, including this compound, can be achieved through various methods, such as reacting the amino acid with formic acid or using formamide (B127407). google.comgoogle.com Researchers have also developed methods for the synthesis of N-formyl amino acid esters without the need for traditional formylating agents. thieme-connect.comthieme-connect.com

Table 1: Protecting Groups in Peptide Synthesis

Protecting Group Chemical Structure Removal Conditions Common Use
Formyl (CHO) -CHO Mild acidic or specific basic conditions acs.org Protection of N-terminus of amino acids like alanine and tryptophan peptide.com
Boc (tert-butyloxycarbonyl) -C(O)O(CH₃)₃ Strong acid (e.g., TFA) iris-biotech.de Common N-terminal protecting group in solid-phase peptide synthesis peptide.com
Fmoc (Fluorenylmethyloxycarbonyl) -C(O)OCH₂-Fluorene Base (e.g., piperidine) iris-biotech.de Standard N-terminal protecting group in solid-phase peptide synthesis iris-biotech.de

| Cbz (Carboxybenzyl) | -C(O)OCH₂C₆H₅ | Hydrogenolysis peptide.com | Used for side-chain and N-terminal protection |

This compound and its derivatives are valuable as chemical probes and precursors in drug development. The formyl group can be a key pharmacophore, interacting with specific biological targets. For instance, N-formylated peptides are recognized by formyl peptide receptors (FPRs), which are involved in the inflammatory response. mdpi.comingentaconnect.com While much of the research on FPRs has focused on N-formylmethionyl-leucyl-phenylalanine (fMLP), the underlying principles of formyl group recognition are relevant. ingentaconnect.comnih.gov

The synthesis of various N-formylamino acids is crucial for creating intermediates for a range of peptide compounds. google.com These intermediates can be used to produce drugs with diverse applications. rsc.org For example, N-formylleucine is an important intermediate for the synthesis of the appetite regulator Orlistat. google.com The development of efficient and industrially scalable methods for producing N-formylamino acids is an ongoing area of research. google.com

Derivatives of this compound can be designed to probe the active sites of enzymes or to act as precursors for more complex drug molecules. The modification of the formyl group or the alanine side chain allows for the fine-tuning of the molecule's properties to achieve desired biological activity.

Advanced Research Applications in Biochemical and Pharmacological Studies

The utility of this compound extends into fundamental biochemical and pharmacological investigations, where it helps to elucidate complex biological processes.

This compound is frequently used as a substrate or inhibitor in enzymatic assays to study enzyme specificity and reaction mechanisms. It is particularly useful for investigating enzymes such as amidohydrolases and carbamoylases due to its stereochemical properties. The presence of the formyl group allows researchers to probe how an enzyme's active site accommodates different substituents on the amino acid.

By comparing the enzymatic hydrolysis of this compound with that of similar compounds like N-carbamoyl-DL-alanine, scientists can gain insights into the stereoselectivity of enzymes. For example, studies have shown that certain enzymes preferentially hydrolyze the L-enantiomer of this compound, highlighting the enzyme's ability to distinguish between stereoisomers. This information is critical for designing specific enzyme inhibitors, which are essential tools in both research and medicine.

Table 2: Stereochemical Outcomes in the Hydrolysis of N-Acyl-DL-alanine Derivatives

Substrate Enzyme Source Product Stereochemistry
This compound Pseudomonas putida L-alanine
N-Carbamoyl-DL-alanine Pseudomonas putida L-alanine
N-Acetyl-DL-alanine E. coli peptidase No hydrolysis

Data sourced from biochemical studies on enzyme specificity.

While direct research on this compound in neurobiology is not extensive, the broader context of amino acid derivatives and their interactions with the nervous system provides a framework for its potential applications. Amino acids and their metabolites play crucial roles as neurotransmitters and neuromodulators. wikipedia.org For instance, β-substituted alanines have been noted for their neuroexcitatory properties. psu.edu

The kynurenine (B1673888) pathway, which is involved in tryptophan metabolism, produces N-formyl-L-kynurenine as an intermediate. nih.govfrontiersin.org This pathway is of interest in neurodegenerative diseases due to the neuroactive properties of its metabolites. Although distinct from this compound, the involvement of a formylated amino acid derivative in a key metabolic pathway of the brain suggests that formylated compounds can have significant neuropharmacological effects. Future research could explore whether this compound or its derivatives can modulate neuronal signaling pathways or interact with receptors in the central nervous system.

Metabolic engineering offers a promising avenue for the large-scale production of amino acids and their derivatives. acs.org By manipulating the metabolic pathways of microorganisms like Escherichia coli, it is possible to enhance the production of specific amino acids such as L-alanine. capes.gov.br While the direct production of this compound through metabolic engineering has not been a primary focus, the principles can be applied.

The enzymatic production of amino acids often involves dynamic kinetic resolution of racemic N-formyl or N-carbamoyl amino acids. nih.gov This process utilizes enzymes like L-N-carbamoylase and N-succinyl-amino acid racemase to convert a racemic mixture into a single enantiomer of the desired amino acid. nih.gov This highlights the potential for using this compound as a substrate in biocatalytic processes to produce enantiomerically pure L-alanine or other valuable chiral compounds. frontiersin.org The development of robust and efficient whole-cell biocatalysts could make this a cost-effective and sustainable method for producing fine chemicals. acs.org

Emerging Research Directions and Interdisciplinary Investigations

The field of this compound research is experiencing a surge of interdisciplinary investigations, pushing the boundaries of synthetic chemistry, molecular biology, and computational sciences. These emerging directions promise to unlock the full potential of this and other N-formyl compounds in various applications.

Development of Novel and Sustainable Synthetic Methodologies for this compound

The demand for efficient and environmentally friendly methods for synthesizing this compound and related compounds has spurred significant innovation in synthetic chemistry. Researchers are moving beyond traditional methods to explore greener and more atom-economical approaches.

Key developments include:

Enzymatic Synthesis: Biocatalysis is at the forefront of sustainable synthesis. mdpi.com Enzymes like d-alanine (B559566): d-alanine ligase, which is involved in bacterial cell wall biosynthesis, offer a highly specific and efficient means of forming peptide bonds. mdpi.com This enzyme catalyzes the ATP-dependent ligation of two d-alanine molecules to form d-alaninyl-d-alanine. mdpi.com The use of enzymes such as papain in mechanoenzymatic synthesis has also shown promise for creating dipeptides, including those with β-alanine residues. mdpi.com

Multicomponent Reactions (MCRs): MCRs are gaining traction as they combine multiple reactants in a single step to form a complex product, thereby reducing waste and improving efficiency. frontiersin.org Recent advancements have demonstrated the synthesis of various bioactive compounds through MCRs, highlighting their potential for creating libraries of N-formyl-amino acid derivatives for screening. frontiersin.org

Solvent-Free and Alternative Energy-Input Methods: To minimize the environmental impact, researchers are exploring solvent-free reaction conditions, often coupled with alternative energy sources like microwave irradiation or mechanochemical activation. mdpi.com These methods can lead to cleaner, more efficient, and economical processes for synthesizing N-formyl compounds. mdpi.com

A comparative look at traditional versus emerging synthetic strategies is presented below:

FeatureTraditional SynthesisEmerging Sustainable Methodologies
Reagents Often harsh and stoichiometricBiocatalysts (enzymes), organocatalysts
Solvents Often toxic and large volumesMinimal or green solvents (e.g., water, PEG-200), solvent-free conditions frontiersin.org
Energy Input Conventional heatingMicrowaves, mechanochemistry, sonification mdpi.comfrontiersin.org
Efficiency Multi-step, lower atom economyFewer steps (e.g., MCRs), higher atom economy frontiersin.org
Byproducts Often significant and hazardousMinimal and often benign

Deeper Elucidation of Stereoselective Processes and Chiral Control in this compound Chemistry

Given that biological systems are exquisitely sensitive to stereochemistry, the control of chirality during the synthesis of this compound derivatives is paramount. Research in this area is focused on understanding and manipulating the three-dimensional arrangement of atoms to produce specific stereoisomers.

Key areas of investigation include:

Asymmetric Synthesis: The development of catalytic asymmetric methods is crucial for producing enantiomerically pure compounds. ox.ac.uk This involves the use of chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. ox.ac.uk For instance, the use of chiral copper-bisoxazoline complexes has been shown to yield excellent diastereoselectivity in the synthesis of α,β-diamino esters. csic.es

Enzymatic Resolutions: Enzymes are inherently stereoselective and can be used to resolve racemic mixtures of N-formyl amino acids or their precursors. nih.gov For example, nitrilases have been employed for the enantioselective conversion of racemic aminonitriles to produce enantiopure amino acids. researchgate.net

Conformational Analysis: A deep understanding of the conformational preferences of reactants and transition states is essential for predicting and controlling the stereochemical outcome of a reaction. ox.ac.uk Techniques like NMR spectroscopy and computational modeling are invaluable tools in this regard.

The table below summarizes some stereoselective strategies being explored:

StrategyDescriptionKey Advantages
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction.Well-established, often high diastereoselectivity.
Chiral Catalysis A small amount of a chiral catalyst is used to generate large quantities of a chiral product.High efficiency, atom economy. ox.ac.uk
Enzymatic Reactions The use of enzymes to catalyze stereoselective transformations.High enantioselectivity, mild reaction conditions. nih.gov
Phase-Transfer Catalysis Involves the use of a chiral phase-transfer catalyst to control stereochemistry in reactions involving two immiscible phases.Useful for specific reaction types, such as the Mannich reaction. csic.es

Integration of Advanced Computational Models for Predictive Biology and Drug Discovery

Computational approaches are revolutionizing drug discovery and our understanding of biological systems. mdpi.com In the context of this compound, these models are being used to predict biological activity, identify potential drug targets, and design novel therapeutic agents.

Key applications of computational modeling include:

Molecular Docking and Dynamics: These techniques are used to simulate the interaction of N-formyl compounds with their biological targets, such as the formyl peptide receptors (FPRs). mdpi.com This provides insights into the binding modes and affinities of different ligands, guiding the design of more potent and selective molecules. Molecular dynamics simulations offer a detailed view of protein-ligand interactions and conformational changes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can be used to predict the activity of new, unsynthesized N-formyl derivatives, thereby prioritizing synthetic efforts.

Systems Biology and Network Pharmacology: These approaches aim to understand the effect of a compound on the entire biological network, rather than just a single target. nih.govirbbarcelona.org This is particularly relevant for N-formyl compounds, which can interact with multiple receptors and signaling pathways. mdpi.comtandfonline.com Network pharmacology can help identify new drug targets and understand complex biological interactions. nih.gov

The integration of these computational tools is creating a paradigm shift in drug discovery, making it more efficient and cost-effective. nih.gov

Understanding the Broader Biological Network of N-Formyl Compounds beyond Formyl Peptide Receptors

While the interaction of N-formyl compounds with formyl peptide receptors (FPRs) is well-studied, there is a growing recognition that these molecules may have a much broader biological impact. frontiersin.orgnih.gov Research is now expanding to investigate the wider network of interactions and signaling pathways influenced by N-formyl compounds.

Emerging areas of focus include:

Identification of Novel Receptors and Binding Partners: It is plausible that other, as-yet-unidentified receptors and proteins interact with N-formyl compounds, mediating a range of cellular responses.

Crosstalk with Other Signaling Pathways: The activation of FPRs can trigger a cascade of intracellular events that intersect with other major signaling pathways, such as those involving MAP kinases and receptor tyrosine kinases. researchgate.net Understanding this crosstalk is crucial for a complete picture of the biological effects of N-formyl compounds.

Metabolic and Non-Receptor-Mediated Effects: N-formyl amino acids could potentially be metabolized by cells, leading to downstream effects. There may also be non-receptor-mediated actions, such as alterations in membrane properties or direct interactions with intracellular components.

The ability of FPRs to bind a wide variety of ligands with different chemical and biological properties underscores their multifaceted nature in various pathophysiological processes. nih.govresearchgate.net This highlights the need for a more comprehensive understanding of the biological network of N-formyl compounds. tandfonline.com

Q & A

Q. What are the standard laboratory synthesis protocols for N-Formyl-DL-alanine?

this compound is typically synthesized via formylation of DL-alanine using formic acid derivatives. A common method involves reacting DL-alanine with formic acid and acetic anhydride under reflux, followed by purification via recrystallization. Alternative approaches may employ mixed anhydrides or carbodiimide coupling agents to introduce the formyl group. Reaction efficiency can be monitored using thin-layer chromatography (TLC) with ≥98% purity as a benchmark .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm formylation at the amino group (e.g., characteristic formyl proton signals at ~8 ppm in 1H^1H-NMR).
  • FTIR Spectroscopy : Detection of formyl C=O stretches (~1680–1700 cm1^{-1}) and amide N–H bends.
  • HPLC : For purity assessment, especially reverse-phase chromatography with UV detection.
  • Combustion Calorimetry : To determine enthalpies of formation (see advanced questions) .

Q. What are the primary research applications of this compound in peptide chemistry?

The compound serves as a protected amino acid intermediate in peptide synthesis, particularly for studying conformationally restricted analogs. Its formyl group can act as a temporary protecting group, enabling selective deprotection under mild acidic conditions. This is critical for constructing peptide libraries or investigating enzyme-substrate interactions .

Advanced Research Questions

Q. How can enantiomeric stability be evaluated for this compound under varying experimental conditions?

Researchers should employ:

  • Chiral HPLC : To monitor racemization over time using chiral stationary phases (e.g., cellulose-based columns).
  • Dynamic NMR : To study intramolecular proton exchange rates, which correlate with configurational stability.
  • Temperature-Dependent Studies : Thermochemical data (e.g., sublimation enthalpies) can predict stability thresholds, as demonstrated for related DL-alanine derivatives .

Q. How should contradictions in thermochemical data for this compound be resolved?

Discrepancies in enthalpy values (e.g., combustion vs. computational predictions) require:

  • Experimental Replication : Repetition of static-bomb calorimetry or Knudsen effusion mass-loss measurements under standardized conditions.
  • Computational Validation : High-level ab initio calculations (e.g., G3 theory) to compare experimental and theoretical gas-phase enthalpies of formation. Such methods successfully reconciled data for α- and β-alanine .

Q. What are the optimal storage and handling protocols to prevent decomposition of this compound?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture.
  • Incompatibilities : Avoid contact with strong oxidizers, which may induce decomposition into CO, CO2_2, and NOx_x.
  • Handling : Use local exhaust ventilation to minimize dust/aerosol formation. Personal protective equipment (PPE) includes nitrile gloves and safety goggles .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting purity or stability data arise, cross-validate results using orthogonal techniques (e.g., TLC + HPLC + elemental analysis).
  • Experimental Design : For thermochemical studies, ensure calibration of equipment (e.g., calorimeters) and adherence to IUPAC guidelines for reporting uncertainties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.